4-oxo-Tretinoin

描述

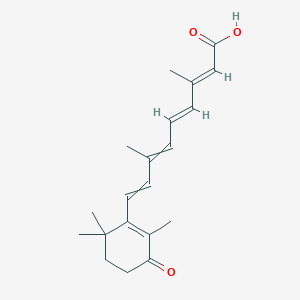

Structure

2D Structure

3D Structure

属性

分子式 |

C20H26O3 |

|---|---|

分子量 |

314.4 g/mol |

IUPAC 名称 |

(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |

InChI 键 |

GGCUJPCCTQNTJF-DJMXHCDCSA-N |

手性 SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |

规范 SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of 4 Oxo Tretinoin

Oxidative Formation from All-trans-Retinoic Acid

4-oxo-Tretinoin is an active metabolite of all-trans-retinoic acid (atRA), a derivative of vitamin A. caymanchem.comdrugbank.com Its formation is a critical step in the catabolism of atRA, primarily occurring through oxidation. This process is mediated by a specific group of enzymes that ensure the tight regulation of atRA concentrations in tissues. nih.govresearchgate.net

The conversion of atRA to its oxidized metabolites is principally carried out by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org The CYP26 family, in particular, is recognized for its high specificity in metabolizing atRA. karger.com CYP26A1, CYP26B1, and CYP26C1 are key players in the clearance of atRA, converting it into more polar, hydroxylated metabolites, including the direct precursor to this compound. karger.commdpi.com

While the CYP26 family is paramount, other CYP isoforms also contribute to atRA metabolism. Studies have identified CYP3A4, CYP2C8, and CYP2E as being involved in the biotransformation of Tretinoin (B1684217). drugbank.comnih.gov Research using human liver microsomes and expressed human P450s has demonstrated that several isoforms can catalyze the formation of this compound and its precursor. nih.gov Kinetic studies have shown that CYP3A7 is highly active in forming 4-oxo-RA, though other enzymes like CYP2C18 and CYP4A11 also contribute, albeit with lower activity. nih.gov CYP2C8 and CYP3A4 are considered major contributors to the initial 4-hydroxylation step in the human liver. nih.govresearchgate.net

Continuous treatment with tretinoin can induce its own catabolism by these CYP enzymes, which is a key factor in the development of clinical resistance. drugbank.com

Table 1: Cytochrome P450 Enzymes in this compound Formation

| Enzyme Family | Specific Isoform(s) | Primary Role in Pathway | Research Findings |

| CYP26 | CYP26A1, CYP26B1 | Primary catabolism of atRA. karger.comnih.gov | Highly specific for converting atRA to 4-hydroxy-RA and 4-oxo-RA. karger.comnih.gov |

| CYP3A | CYP3A4, CYP3A5, CYP3A7 | Contribution to atRA hydroxylation and oxidation. nih.govnih.gov | CYP3A7 shows the highest activity for 4-oxo-RA formation among tested isoforms. nih.govnih.gov CYP3A4 is a major contributor in the liver. nih.govnih.gov |

| CYP2C | CYP2C8, CYP2C9, CYP2C18 | Significant role in atRA 4-hydroxylation. nih.govresearchgate.netnih.gov | CYP2C8 is a major 4-hydroxylating enzyme in human liver microsomes. researchgate.net |

| Other CYPs | CYP1A1, CYP2A6, CYP2B6, CYP4A11 | Minor or secondary roles in atRA metabolism. caymanchem.comnih.gov | Have been shown to form atRA metabolites in various experimental systems. nih.govdrugbank.com |

The oxidation of atRA to this compound is not a single-step reaction. It proceeds through a critical intermediate metabolite, 4-hydroxy-all-trans-retinoic acid (4-hydroxy-Tretinoin). karger.commdpi.com This initial hydroxylation at the C4 position of the β-ionone ring is the primary and rate-limiting step, catalyzed by the aforementioned CYP enzymes, particularly CYP26. nih.govmdpi.com

The 4-hydroxy-Tretinoin intermediate is then further oxidized to form the final this compound product. mdpi.comnih.gov This two-step pathway ensures a controlled conversion and is a central feature of atRA catabolism. karger.com The formation of 4-hydroxy-RA is a key indicator of CYP26 enzymatic activity in tissues. nih.gov

Metabolic Interconversion with 13-cis-Retinoic Acid Derivatives

The metabolism of Tretinoin is connected to that of its isomer, 13-cis-retinoic acid (Isotretinoin), a compound also subject to oxidation at the C4 position.

The major metabolite of 13-cis-retinoic acid found in human blood is 4-oxo-13-cis-retinoic acid (4-oxo-Isotretinoin). nih.govcaymanchem.com This indicates that oxidation at the C4 position is a major metabolic pathway for both the all-trans and 13-cis isomers of retinoic acid. nih.gov The formation of 4-oxo-Isotretinoin (B12441823) from Isotretinoin (B22099) is also catalyzed by CYP450 isoforms, including CYP3A, CYP2B6, and CYP2C19. caymanchem.com

During the analysis of blood from individuals treated with Isotretinoin, this compound has also been identified. nih.gov It is not definitively established whether this results from the direct metabolism of Tretinoin that has isomerized from the parent 13-cis-retinoic acid, or from the isomerization of the 4-oxo-Isotretinoin metabolite itself. nih.govnih.gov However, it is generally thought that cis-retinoids may first isomerize to atRA before being metabolized by enzymes like CYP26. nih.gov There is currently no evidence to suggest that 4-oxo metabolites can be converted back to their parent compounds (e.g., this compound to Tretinoin). nih.gov

The hydroxylation of atRA at the C4 position creates a chiral center, resulting in two possible enantiomers: (4S)-hydroxy-Tretinoin and (4R)-hydroxy-Tretinoin. nih.gov Research has revealed that the formation and subsequent metabolism of these enantiomers are highly stereoselective.

CYP26A1, the main enzyme for atRA metabolism, predominantly forms (4S)-hydroxy-Tretinoin. nih.govnih.gov Other enzymes exhibit different preferences; for instance, CYP2C8 and CYP3A7 also preferentially form the (4S) enantiomer, while CYP3A5 favors the (4R) form and CYP3A4 produces an equal mixture of both. nih.govnih.gov

Crucially, the subsequent oxidation to this compound is also stereospecific. Studies have shown that CYP26A1 can form this compound from (4R)-hydroxy-Tretinoin, but not from the (4S)-hydroxy-Tretinoin enantiomer. nih.govnih.govresearchgate.net This suggests that while (4S)-hydroxy-Tretinoin is the major product of CYP26A1-mediated hydroxylation, it is not the direct precursor for CYP26A1-mediated this compound formation. This implies that other enzymes or pathways may be responsible for the formation of this compound in vivo. nih.gov

Table 2: Stereoselectivity of CYP Enzymes in 4-hydroxy-Tretinoin Formation

| Enzyme | Preferred Enantiomer Formed | Subsequent Oxidation to this compound by CYP26A1? |

| CYP26A1 | (4S)-hydroxy-Tretinoin nih.govnih.gov | No (from the 4S form) nih.govnih.gov |

| CYP2C8 | (4S)-hydroxy-Tretinoin nih.gov | Not specified |

| CYP3A7 | (4S)-hydroxy-Tretinoin nih.gov | Not specified |

| CYP3A4 | 1:1 ratio of (4S) and (4R) nih.govnih.gov | Yes (from the 4R form) nih.govnih.gov |

| CYP3A5 | (4R)-hydroxy-Tretinoin nih.govnih.gov | Yes (from the 4R form) nih.govnih.gov |

Downstream Catabolic Pathways Involving this compound

While once considered an inactive end-product, this compound is now understood to be a biologically active metabolite. nih.govresearchgate.netnih.gov However, it is also a substrate for further catabolism, leading to its eventual elimination from the body. The primary downstream pathway for detoxifying and eliminating oxidized metabolites like this compound is conjugation with glucuronic acid, a process known as glucuronidation. wikipedia.orgmdpi.com

This reaction makes the lipophilic compound more water-soluble, facilitating its excretion. mdpi.com The resulting metabolite, 4-oxo-retinoyl beta-glucuronide, has been identified in the urine of patients treated with Tretinoin. drugbank.comwho.int The enzyme CYP26C1 has been noted as being particularly efficient at clearing 4-oxo-RA, suggesting its role in these downstream pathways. researchgate.net Increased urinary excretion of 4-oxo-retinoyl beta-glucuronide is associated with the accelerated metabolism of tretinoin during continuous therapy. nih.gov

Glucuronidation and Conjugation Reactions (e.g., 4-oxo-Retinoyl Beta-Glucuronide)

Glucuronidation is a major pathway for the metabolism and elimination of retinoids, including this compound. wikipedia.org This conjugation reaction increases the water solubility of the compound, facilitating its excretion from the body, primarily through bile and urine. researchgate.net The process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the this compound molecule, forming a glucuronide conjugate.

The primary product of this reaction is 4-oxo-trans-retinoic acid glucuronide. pharmacompass.com This metabolite has been identified in both plasma and urine following the administration of Tretinoin. researchgate.netpharmacompass.com While the specific UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of this compound are not extensively detailed in the provided search results, this pathway is a critical step in the clearance of this metabolite. wikipedia.org The formation of retinoyl glucuronides, in general, is considered a detoxification process, preparing the compounds for elimination. researchgate.netnih.gov

Regulatory Mechanisms Influencing this compound Biogenesis and Turnover

The cellular levels of this compound are tightly controlled by complex regulatory mechanisms that influence both its synthesis and its degradation. These processes ensure that the concentrations of active retinoids are maintained within an appropriate physiological range. Key among these mechanisms are the autoinduction of metabolic pathways and the modulation of enzyme activity.

Autoinduction of Retinoid Metabolism

A significant regulatory feature of retinoid metabolism is its capacity for autoinduction. Evidence suggests that Tretinoin can induce its own metabolism, leading to a potential decrease in its plasma concentration over time with continuous administration. pharmacompass.com This autoinduction extends to its metabolites, including this compound.

Both Tretinoin and this compound are potent inducers of the enzyme CYP26A1. nih.gov CYP26A1 is the primary enzyme responsible for hydroxylating and thereby catabolizing Tretinoin. nih.gov By inducing the expression of the very enzyme that degrades it, Tretinoin creates a negative feedback loop. This compound itself is a more potent inducer of CYP26A1 and RARβ mRNA than Tretinoin on a concentration basis. nih.gov For instance, treatment of HepG2 cells with 1 µM of this compound resulted in a 2980-fold increase in CYP26A1 mRNA, which is approximately 80% of the induction observed with Tretinoin. nih.gov This induction of metabolic enzymes can lead to an accelerated clearance of both Tretinoin and this compound. pharmacompass.com This phenomenon is clinically relevant, as the increased metabolism and subsequent urinary excretion of 4-oxo-trans-retinoic acid glucuronide have been observed in patients undergoing continuous Tretinoin therapy. pharmacompass.com

| Compound (1 µM) | Fold Induction of CYP26A1 mRNA | Relative Induction (%) Compared to Tretinoin |

|---|---|---|

| Tretinoin (atRA) | ~3700-fold | 100% |

| This compound (4-oxo-atRA) | ~2980-fold | ~80% |

| 4-OH-Tretinoin (4-OH-atRA) | Significantly less | 9-36% |

Enzyme Induction and Inhibition Affecting this compound Levels

The concentration of this compound is directly influenced by the activity of enzymes involved in its synthesis and degradation. As discussed, CYP enzymes, particularly the CYP26 family, are crucial for Tretinoin metabolism. caymanchem.comnih.govnih.gov

Enzyme Induction: As noted in the autoinduction section, Tretinoin and this compound induce the expression of CYP26A1, which not only metabolizes Tretinoin but also depletes this compound. nih.gov This indicates that higher levels of these retinoids will accelerate their own catabolism, thereby reducing their cellular concentrations.

Enzyme Inhibition: Inhibition of the enzymes that metabolize Tretinoin can lead to increased levels of the parent compound and potentially alter the profile of its metabolites, including this compound. For example, ketoconazole, a known inhibitor of P450 enzymes, can decrease the formation of 4-OH-atRA and subsequently this compound from Tretinoin. nih.gov

Furthermore, various phytochemicals have been shown to inhibit the hydroxylation of retinoic acid. Substances like apigenin, baicalin, and luteolin (B72000) can significantly reduce the metabolism of Tretinoin, which would consequently affect the downstream production of this compound. nih.gov Apigenin, in particular, demonstrated potent inhibition of Tretinoin hydroxylation, comparable to the pharmaceutical inhibitor liarozole. nih.gov Inhibiting the catabolism of Tretinoin is a strategy to enhance its bioavailability and pharmacological efficacy. nih.gov

| Factor | Enzyme(s) Involved | Effect on this compound Levels | Mechanism |

|---|---|---|---|

| Induction by Tretinoin/4-oxo-Tretinoin | CYP26A1 | Decrease (Turnover) | Increased expression of the enzyme that catabolizes this compound. nih.gov |

| Inhibition by Ketoconazole | CYP26A1 | Decrease (Formation) | Inhibits the initial hydroxylation of Tretinoin, reducing the precursor for this compound formation. nih.gov |

| Inhibition by Phytochemicals (e.g., Apigenin) | CYP Enzymes (e.g., CYP26A1) | Decrease (Formation) | Inhibits the hydroxylation of Tretinoin, leading to reduced production of this compound. nih.gov |

Molecular and Cellular Mechanisms of 4 Oxo Tretinoin Action

Interactions with Nuclear Retinoic Acid Receptors (RARs)

The primary targets of 4-oxo-tretinoin are the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. The binding of this compound to these receptors is a critical step in initiating its biological response.

Ligand Binding Affinity and Selectivity for RAR Subtypes (RARα, RARβ, RARγ)

This compound has been demonstrated to bind to all three RAR subtypes, albeit with varying affinities. Radioligand binding assays have been employed to determine the half-maximal inhibitory concentration (IC50), a measure of the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor. These studies indicate that this compound exhibits a degree of selectivity among the RAR subtypes.

Specifically, 4-oxo-retinoic acid binds to RARα, RARβ, and RARγ with IC50 values of 59 nM, 50 nM, and 142 nM, respectively. uci.edu This suggests a slightly higher binding affinity for RARα and RARβ compared to RARγ. In another study, all-trans-4-oxo-retinol was shown to be a good inhibitor of at-[3H]RA binding to RARα and RARβ, but a weaker inhibitor for RARγ. uci.edu

| RAR Subtype | IC50 (nM) |

|---|---|

| RARα | 59 |

| RARβ | 50 |

| RARγ | 142 |

Comparison of RAR Activation Potency with Parent Retinoids

The ability of this compound to activate RARs and induce gene transcription has been compared to its parent compound, all-trans-retinoic acid (ATRA). Transactivation studies, often utilizing reporter gene assays, measure the half-maximal effective concentration (EC50) required to elicit a transcriptional response.

In COS-7 cells transfected with RAR expression vectors, 4-oxo-retinoic acid demonstrated potent activation of all three RAR isotypes. For RARα, the EC50 value for 4-oxo-retinoic acid was 33 nM, which was lower than that of ATRA (169 nM) in the same assay, suggesting higher potency in this context. For RARβ, 4-oxo-retinoic acid (EC50 of 8 nM) was slightly more potent than ATRA (EC50 of 9 nM). However, for RARγ, ATRA (EC50 of 2 nM) was found to be more potent than 4-oxo-retinoic acid (EC50 of 89 nM). nih.gov These findings highlight a subtype-dependent difference in activation potency between this compound and its parent retinoid.

| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |

|---|---|---|---|

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| All-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

Gene Expression Modulation via Retinoic Acid Response Elements (RAREs)

Upon binding to RARs, this compound induces conformational changes in the receptor, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes. This regulation occurs through the binding of the RAR/ligand complex to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

Transcriptional Regulatory Activity in Cellular Models

The transcriptional regulatory activity of this compound has been demonstrated in various cellular models. It has been shown to possess strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts. nih.govnih.gov This activity is not merely a remnant of its parent compound, as studies suggest that the biological function of 4-oxo-ATRA can be independent of ATRA. researchgate.net

Identification and Characterization of this compound-Specific Target Genes

Research has identified several genes that are specifically modulated by this compound. In normal human mammary epithelial cells, treatment with 4-oxoretinoids led to changes in the expression of genes such as ATP-binding cassette G1 (ABCG1), adrenergic receptor beta 2 (ADRB2), ras-related C3 botulinum toxin substrate (RAC2), and short-chain dehydrogenase/reductase 1 gene (SDR1). nih.govnih.gov Furthermore, in human epidermal keratinocytes, 4-oxo-retinoic acid at a concentration of 1 µM was found to increase the protein levels of cytokeratin 7 (CK-7) and cytokeratin 19 (CK-19). uci.edu

Global Gene Expression Profiling (e.g., Microarray, RNA-Seq) in Response to this compound

Global gene expression profiling techniques, such as microarray and RNA-sequencing (RNA-Seq), have been utilized to obtain a comprehensive understanding of the transcriptional effects of this compound.

Microarray analyses have been conducted on normal human epidermal keratinocytes and dermal fibroblasts treated with 4-oxo-metabolites of retinoic acid. These studies revealed that these metabolites have strong and isomer-specific transcriptional regulatory activity, identifying a number of novel genes and gene products influenced by this treatment. nih.govnih.gov The modulated genes include those encoding enzymes involved in the biotransformation of retinoids, corticosteroids, and antioxidants, as well as structural and transport proteins essential for cellular homeostasis. nih.govnih.gov

More recent RNA-Seq analyses have provided further insights. For instance, an RNA-Seq analysis comparing the effects of retinoic acid and 4-oxo-retinoic acid revealed similarities in the genes they regulate, suggesting some overlapping biological functions. researchgate.net

Influence on Key Cellular Processes and Signal Transduction

This compound, an active metabolite of Tretinoin (B1684217) (all-trans-retinoic acid), demonstrates significant influence over fundamental cellular activities. Previously considered an inert catabolic product, research has revealed its potent regulatory activities in various cell types, including skin cells and hematopoietic stem cells. nih.govresearchgate.netfrontiersin.org The compound modulates a range of processes from differentiation and proliferation to programmed cell death and intercellular communication, acting through intricate signaling pathways.

Regulation of Cell Differentiation Pathways

This compound plays a crucial role in directing cell differentiation, a process essential for normal development and tissue maintenance. Its effects are largely mediated by its interaction with nuclear retinoic acid receptors (RARs), which are transcription factors that regulate the expression of a host of target genes. frontiersin.orgdntb.gov.ua

Studies have shown that this compound activates all three subtypes of RARs (α, β, and γ). frontiersin.orgcaymanchem.com Its binding affinity and transactivation potential vary among the subtypes, suggesting a mechanism for nuanced biological responses. For instance, the concentration required for the activation of RARβ is notably lower than that for RARα and RARγ, indicating a potential for specific signaling through this receptor subtype. frontiersin.org In the context of hematopoietic stem cells (HSCs), the maintenance of the stem cell state has been shown to rely on the production of this compound and the subsequent transmission of signals via RARβ. frontiersin.org

In human skin cells, this compound exhibits strong transcriptional regulatory activity, influencing the expression of genes that control growth and differentiation in both normal and neoplastic cells. nih.govresearchgate.net This activity underscores its functional importance in skin homeostasis. nih.gov While some metabolites of retinoic acid, like this compound, show activities similar to the parent compound, they also possess distinct capabilities in modulating cellular processes, highlighting the complexity of retinoid signaling. mdpi.comnih.gov For example, 4-oxoretinol, a related metabolite, has been found to induce differentiation in embryonic teratocarcinoma cells. nih.gov

| Receptor Subtype | EC₅₀ (nM) | IC₅₀ (nM) |

|---|---|---|

| RARα | 33 | 59 |

| RARβ | 8 | 50 |

| RARγ | 89 | 142 |

EC₅₀ (half maximal effective concentration) values represent the concentration of this compound required to induce a half-maximal response in a reporter gene assay in COS-7 cells. IC₅₀ (half maximal inhibitory concentration) values represent the concentration required to inhibit 50% of a radioligand from binding to the receptor. Data sourced from Idres et al., 2002 and Cayman Chemical.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPHhHM81v188u8CNoWcB1F8iT5PbDsHJ3G76upDDtQ8R4VXZgPQFddyb0AMGJDPlBtBaRRBlp0luRui3lU6fcCUflch6Tg2onU0RP8Mg-uCy5e-svZv-8lUqD32fkWK-EK5be4DSJw7amuioHM_Z0UEzS7rMrItYmhXV_kBws2LeWFd2hUx_Ie5rAAGvnMcr3vEYRLWQrSDtOuhgOypP1DHanvVVO9yg%3D%3D)][ caymanchem.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFF4iZLLh2Ck76VQRScOliWRgko8PQbINappAg4rwSMpcQ8aj-pIJsrbtaLcXdkiv8eVJY4hTeMp1ggqqn2MICbX9YkDNBSyc6kEYr_iaSNXJhwnQPw0hdzFlewamPOZjsftDVfDinL_u1KFwpvxurHlqZXuNMuww%3D%3D)]Modulation of Cell Proliferation and Cell Cycle Progression

This compound and its analogs exert significant antiproliferative effects on various cell types, particularly cancer cells. caymanchem.com This is achieved through the modulation of the cell cycle, the tightly regulated series of events that leads to cell division.

A metabolite of the synthetic retinoid fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), has been shown to be a potent inhibitor of cell growth in ovarian, breast, and neuroblastoma cell lines, proving to be two to four times more effective than its parent compound. nih.govaacrjournals.org A key mechanism of its action is the induction of a pronounced cell cycle arrest at the G2-M phase. nih.gov This arrest is associated with significant alterations in the expression levels of key cell cycle regulatory proteins.

Research has demonstrated that treatment with 4-oxo-4-HPR leads to a reduction in the expression of proteins that drive the S and G2-M phases, including Cyclin A, cyclin-dependent kinase 1 (CDK1), and cdc25c. nih.gov Concurrently, there is an observed increase in the expression of proteins associated with apoptosis and cell cycle inhibition, such as p53 and p21. nih.govaacrjournals.org These molecular changes effectively halt the progression of the cell cycle, thereby inhibiting cell proliferation. nih.gov

| Protein | Function | Effect of 4-oxo-4-HPR |

|---|---|---|

| Cyclin A | S and G2-M phase progression | Reduced Expression |

| CDK1 (cdc2) | G2-M phase progression | Reduced Expression |

| cdc25c | Activation of CDK1 | Reduced Expression |

| p53 | Tumor suppressor, apoptosis induction | Increased Expression |

| p21 | CDK inhibitor, cell cycle arrest | Increased Expression |

Summary of findings on the molecular effects of 4-oxo-4-HPR leading to G2-M cell cycle arrest. Data sourced from Appierto et al., 2006.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsEQ2BupidsivmW-__CYpFtF28OOlcGrMsvOgxTkP6DHxR_u9UMi3msdI23oeNZ8NfPOzL5HCAT0nMUnc6HktG6nhOX1jmVlG9-XPe3TVv84yjWKQg30CvYrtoV2EQqmkoT6fF)]Induction of Programmed Cell Death (Apoptosis) Pathways

Beyond inhibiting proliferation, this compound analogs can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating damaged or malignant cells. Notably, 4-oxo-4-HPR induces apoptosis effectively in both fenretinide-sensitive and fenretinide-resistant cancer cell lines, suggesting it may overcome certain forms of drug resistance. nih.govaacrjournals.org

The apoptotic activity of 4-oxo-4-HPR is multifaceted. One primary pathway involves the generation of reactive oxygen species (ROS). nih.govplos.org The increase in ROS initiates a signaling cascade that includes endoplasmic reticulum (ER) stress, activation of Jun N-terminal Kinase (JNK), and the upregulation of the pro-apoptotic protein PLAcental Bone morphogenetic protein (PLAB). plos.orgresearchgate.net The functional role of PLAB in this process has been confirmed, as its silencing was shown to decrease the apoptosis induced by the retinoid. plos.org

This ROS-dependent pathway ultimately converges on the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the activation of key executioner caspases, specifically caspase-9 and caspase-3, while caspase-8, a key initiator of the extrinsic pathway, remains unactivated. nih.govaacrjournals.org Furthermore, 4-oxo-4-HPR has been shown to increase intracellular levels of ceramides, lipid molecules that can act as second messengers in apoptosis signaling. nih.govaacrjournals.org

Impact on Intercellular Communication (e.g., Gap Junctions)

Effective communication between cells is vital for coordinating their behavior in tissues. Gap junctions are specialized intercellular channels that allow for the direct passage of ions and small molecules, thereby mediating this communication.

Research has shown that this compound can enhance gap junctional intercellular communication. nih.gov In studies using murine fibroblasts, both the all-trans and 13-cis isomers of this compound were found to increase cell-cell communication. nih.gov This functional enhancement is linked to molecular changes, specifically an increased expression of the messenger RNA (mRNA) for connexin43, a primary protein component of gap junctions in these cells. nih.gov These findings suggest that the biological activity of some precursor compounds, such as canthaxanthin, may be due in part to their conversion to active metabolites like this compound. nih.gov

Non-Receptor-Mediated Mechanisms

While many effects of retinoids are mediated through the nuclear RARs, compelling evidence indicates that this compound and its analogs also employ mechanisms that are independent of these receptors.

Further investigation into the anticancer activity of 4-oxo-4-HPR has revealed at least two independent mechanisms of action. researchgate.net One is the previously described ROS-dependent induction of apoptosis. plos.orgresearchgate.net The second is a distinct, non-receptor-mediated cytotoxic effect involving the disruption of the cellular cytoskeleton. Unlike its parent compound and other retinoids, 4-oxo-4-HPR inhibits the polymerization of tubulin, a critical component of microtubules. researchgate.net This antimicrotubule activity leads to the formation of multipolar spindles during cell division, resulting in mitotic arrest and ultimately contributing to cell death. researchgate.net The existence of this dual mechanism may explain the compound's high potency and its effectiveness in drug-resistant cell lines. researchgate.net

Biological Roles and Preclinical Investigations of 4 Oxo Tretinoin

Developmental Biology Studies in Animal Models

Preclinical studies utilizing various animal models have been instrumental in understanding the influence of 4-oxo-tretinoin on embryonic development. These investigations have revealed its capacity to affect fundamental developmental processes, including embryonic patterning and the formation of organs, as well as its association with developmental abnormalities.

Influence on Embryonic Patterning and Morphogenesis (e.g., Xenopus, Rodent Embryos)

Research in Xenopus laevis (African clawed frog) embryos has demonstrated that this compound is a potent modulator of positional specification along the anteroposterior axis. nih.govphysiology.org This activity is distinct from that of its parent compound, tretinoin (B1684217), suggesting a specific role for this metabolite in establishing the embryonic body plan. nih.gov When administered to Xenopus embryos at the blastula stage, 4-oxo-retinol, a related compound, has been shown to cause axial truncation. nih.govcolumbia.edu In rodent models, particularly mice, the placental transfer and embryonic concentrations of this compound have been studied in the context of teratogenicity. Studies have shown that all-trans-retinoic acid and its 4-oxo metabolite are efficiently transferred to the mouse embryo. fda.govnih.gov The embryo-to-maternal plasma concentration ratio for this compound is significantly higher than that of its cis-isomer, 4-oxo-isotretinoin (B12441823). nih.gov This efficient transfer underscores its potential to influence embryonic development directly. fda.gov

Role in Specific Organogenesis Processes

The influence of this compound extends to the development of specific organs. In rodent studies, the administration of tretinoin leads to the presence of this compound in the embryo, coinciding with the period of organogenesis. fda.gov While oral administration of tretinoin can lead to a range of malformations in animal models including rats, mice, and nonhuman primates, the specific contribution of this compound to these effects is an area of active investigation. rxlist.comcapes.gov.br In quail embryos, several retinoids, including 4-oxo-retinoic acid, were able to rescue embryonic development up to the five-somite stage, although 4-oxo-retinoic acid was the least active in inducing RARβ expression. physiology.org

Effects on Developmental Aberrations in Preclinical Models

A significant body of preclinical research has focused on the teratogenic potential of this compound. In mice, 4-oxo-all-trans-retinoic acid has been shown to be extremely teratogenic, with a potency similar to all-trans-retinoic acid itself. researchgate.netnih.gov Studies comparing the effects of isotretinoin (B22099) and its metabolite, 4-oxo-isotretinoin, in pregnant ICR mice revealed that a single high dose of 4-oxo-isotretinoin produced a moderate incidence of limb reduction defects and cleft palate, while isotretinoin at similar doses produced no such defects. nih.gov This suggests that the metabolite may be a significant contributor to the developmental toxicity observed. nih.govnih.gov The teratogenic effects of these compounds are dose-dependent and stage-dependent. nih.gov In sea urchin embryos, a model for screening developmental toxicity, this compound induced striking dysmorphic development, in contrast to its parent compound, isotretinoin, which caused developmental delay. nih.gov

Table 1: Effects of 4-oxo-Retinoids on Developmental Aberrations in Animal Models

| Animal Model | Compound | Observed Effects | Citation |

| ICR Mice | 4-oxo-isotretinoin | Limb reduction defects, cleft palate | nih.gov |

| Mice | 4-oxo-all-trans-retinoic acid | Extremely teratogenic, similar to all-trans-retinoic acid | researchgate.netnih.gov |

| Sea Urchin (Arbacia punctulata) | This compound | Dysmorphic development | nih.gov |

| Xenopus laevis | 4-oxo-retinol | Axial truncation | nih.govcolumbia.edu |

Studies on Cellular Differentiation and Tissue Homeostasis

Beyond its role in embryonic development, this compound has been investigated for its effects on cellular differentiation and the maintenance of tissue homeostasis, particularly in the context of embryonic carcinoma cells and spermatogenesis.

Induction of Differentiation in Embryonic Carcinoma Cell Lines (e.g., F9 cells)

Mouse F9 embryonal carcinoma cells are a well-established in vitro model for studying cellular differentiation. Research has shown that this compound can induce the differentiation of F9 cells. nih.gov While less potent than all-trans-retinoic acid, this compound was found to be as effective as its 3-methyl analog in this regard. nih.gov The ability of 4-oxo-retinoids to induce differentiation is linked to their binding to cellular retinoic acid-binding proteins and activation of retinoic acid receptors (RARs). nih.gov Furthermore, studies have identified a novel retinoid synthetic pathway in differentiating F9 cells where retinol (B82714) is metabolized to 4-oxoretinol, which in turn can induce differentiation without being converted to an acid form. nih.govcolumbia.edu

Table 2: Relative Effectiveness of Retinoids in Inducing F9 Cell Differentiation

| Compound | Relative Effectiveness | Citation |

| Retinoic acid | > | nih.gov |

| This compound | = | nih.gov |

| 3-methyl-4-oxoretinoic acid | = | nih.gov |

| 3-cinnamyl-4-oxoretinoic acid | < | nih.gov |

Effects on Spermatogonial Differentiation and Spermatogenesis in Animal Models

Retinoids are essential for male reproduction, specifically for the process of spermatogenesis. f1000research.com All-trans retinol is metabolized in the testes to products including 4-oxo-retinoic acid, which is utilized by spermatogonia during mitosis and meiosis to develop into spermatozoa. researchgate.net Studies in vitamin A-deficient (VAD) mice have shown that 4-oxo-all-trans-retinoic acid is a potent inducer of the differentiation and subsequent proliferation of growth-arrested A spermatogonia. nih.govcapes.gov.br In fact, it was found to be at least as potent as all-trans-retinoic acid in this model system. nih.govcapes.gov.br However, another study suggested that all-trans-retinoic acid itself is an active retinoid in spermatogenesis and does not necessarily need to be metabolized to 4-oxo-retinoic acid to be effective. nih.gov Testicular toxicity, characterized by arrested spermatogenesis, has been reported in rats following repeated dermal application of tretinoin, which is metabolized to this compound. fda.gov

Modulation of Keratinocyte Differentiation and Epidermal Homeostasis in In Vitro and Animal Skin Models

Once considered an inactive byproduct of tretinoin metabolism, this compound has demonstrated significant biological activity, particularly in the context of skin cell function. researchgate.netnih.gov In vitro studies utilizing normal human epidermal keratinocytes (NHEKs) have revealed that this compound plays a crucial role in regulating gene transcription associated with cellular growth, differentiation, and inflammation. researchgate.netnih.gov This suggests a direct influence on the processes that govern the continuous maintenance and renewal of the epidermis. researchgate.net

Specifically, at a concentration of 1 µM, this compound has been shown to increase the protein levels of cytokeratin 7 (CK-7) and cytokeratin 19 (CK-19) in human epidermal keratinocytes. caymanchem.com Cytokeratins are key structural proteins in epithelial cells, and their expression patterns are tightly linked to the state of keratinocyte differentiation. The upregulation of these specific cytokeratins indicates a promotion of differentiation within the epidermal cell population.

Furthermore, research has highlighted that this compound, along with its parent compound, is involved in the regulation of proliferation and differentiation in epidermal keratinocytes, which is fundamental for maintaining epidermal homeostasis. researchgate.net Animal models have also contributed to understanding the effects of retinoids on the skin. Topical application of all-trans-retinoic acid (ATRA), from which this compound is derived, has been shown to induce epidermal hyperplasia, or thickening of the epidermis, in both mouse and guinea pig skin. fda.gov This is a direct consequence of stimulated epidermal DNA synthesis and altered cytoskeletal protein expression, including changes in keratin (B1170402) composition. fda.gov While these studies focus on the parent compound, the metabolic conversion to this compound within the skin suggests its contribution to these observed effects. fda.gov

Preclinical Investigations in Neoplastic Models

The anti-cancer potential of this compound has been explored in various preclinical models, demonstrating its ability to inhibit the growth of cancer cells and suppress tumor development. scirp.orgscispace.comnih.gov

Inhibition of Proliferation in Cancer Cell Lines (e.g., Breast Cancer, Leukemic Cells)

In vitro studies have consistently shown the anti-proliferative effects of this compound across different cancer cell lines. In MCF-7 human breast cancer cells, this compound significantly inhibits proliferation at concentrations ranging from 10 to 1,000 nM. caymanchem.comscirp.org This inhibitory action underscores its potential as a therapeutic agent for hormone-dependent breast cancers.

The compound has also shown activity against leukemic cells. researchgate.net The RAR alpha signaling pathway, which can be activated by retinoids, is known to inhibit growth and induce differentiation in these cells. researchgate.net The ability of this compound to bind to retinoic acid receptors (RARs) suggests its involvement in this anti-leukemic activity. researchgate.netcaymanchem.com

A related compound, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of fenretinide, has also demonstrated potent anti-proliferative and apoptotic effects in a variety of cancer cell lines, including ovarian, breast, cervical, and neuroblastoma cells. plos.orgscitechdevelopment.com Notably, 4-oxo-4-HPR was found to be two to four times more effective at inhibiting cell growth than its parent compound and was also effective against fenretinide-resistant cells. plos.org

Anti-neoplastic Activity in In Vivo Animal Models (e.g., Hamster Tracheal Organ System, Mouse Skin Tumor Models)

The anti-cancer activity of this compound has been validated in several in vivo animal models. scirp.orgscispace.com In the hamster tracheal organ culture (HTOC) assay, a model used to assess the ability of compounds to reverse precancerous lesions, this compound demonstrated notable activity. scirp.orgscispace.comnih.gov Specifically, it was effective in reversing keratinizing squamous metaplasia in tracheas from vitamin A-deficient hamsters. scirp.orgscispace.com In a modified version of this assay where lesions were induced by the carcinogen benzo(α)pyrene, this compound was again shown to be more effective than many synthetic retinoids. scirp.orgscispace.com

| In Vivo Bioassay | Finding for this compound | Reference |

| Vitamin A-Deficient Hamster Tracheal Organ Culture (HTOC) | Active in reversing squamous metaplasia. | scirp.org, scispace.com |

| Benzo(α)pyrene-Induced HTOC | More effective than many synthetic retinoids. | scirp.org, scispace.com |

| Mouse Skin Papilloma Assay (MPA) | Active in suppressing tumor formation. | scirp.org, scispace.com |

In mouse skin tumor models, this compound has also shown efficacy. scirp.orgscispace.com Studies on the prevention of chemically induced skin cancers in mice have highlighted the chemopreventive role of retinoids. nih.gov In the mouse skin papilloma assay, this compound was among the natural retinoids that were consistently more active than synthetic derivatives in suppressing tumor formation. scirp.orgscispace.com

Mechanisms of Anti-tumorigenic Effects (e.g., differentiation induction, growth arrest)

The anti-tumorigenic effects of this compound are believed to be mediated through several mechanisms, primarily the induction of cell differentiation and growth arrest. drugbank.comjddonline.com By binding to and activating retinoic acid receptors (RARs), this compound can modulate the expression of genes that control cell fate. researchgate.netcaymanchem.com

In the context of acute promyelocytic leukemia (APL), tretinoin and its metabolites induce the differentiation of leukemic cells, causing them to mature and lose their proliferative capacity. drugbank.com This action is thought to involve the degradation of the PML-RAR-alpha fusion protein, a key driver of the disease. drugbank.com

The ability of this compound to inhibit the proliferation of breast cancer cells and other cancer cell lines is a clear indication of its growth-arresting properties. caymanchem.comscirp.org A related compound, 4-oxo-4-HPR, has been shown to induce cell cycle arrest at the G2-M phase and trigger apoptosis through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. plos.org This suggests that 4-oxo retinoids can exert their anti-cancer effects through multiple, and sometimes independent, cellular pathways. plos.org

Contributions to Skin Cell Biology (In Vitro Models)

The functional activity of this compound extends beyond its effects on keratinocytes, also influencing the behavior of dermal fibroblasts, the primary cell type in the dermis.

Functional Activity in Normal Human Epidermal Keratinocytes (NHEKs) and Dermal Fibroblasts

Research has definitively shown that this compound, once dismissed as an inert metabolite, possesses strong and isomer-specific transcriptional regulatory activity in both NHEKs and dermal fibroblasts. researchgate.netnih.gov This was revealed through gene and protein expression profiling techniques, which identified numerous novel genes and proteins influenced by treatment with this compound and other retinoids. researchgate.netnih.gov

These regulated genes include those responsible for the biotransformation of retinoids themselves, as well as corticosteroids and antioxidants. researchgate.net Additionally, genes for structural and transport proteins essential for maintaining skin homeostasis are also affected. researchgate.net In dermal fibroblasts, retinoids are known to stimulate proliferation and increase the production of type I procollagen, while simultaneously decreasing the expression of collagen-degrading enzymes. nih.gov This contributes to the maintenance and repair of the dermal extracellular matrix.

The finding that this compound is functionally active in both major cell types of the skin, keratinocytes and fibroblasts, significantly broadens our understanding of retinoic acid's action in the skin. researchgate.netnih.gov It highlights the importance of metabolic pathways in modulating the physiological and pharmacological effects of this critical class of dermatological compounds. researchgate.net

Influence on Gene and Protein Expression in Human Skin Cell Cultures

Contrary to earlier beliefs that this compound is merely an inactive catabolic product, research has demonstrated its significant functional activity in human skin cells. researchgate.netnih.gov Studies utilizing normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts have revealed that this compound possesses potent transcriptional regulatory capabilities. researchgate.netnih.gov

Investigations employing advanced gene and protein expression profiling techniques, such as cDNA microarrays, two-dimensional gel electrophoresis, and MALDI-MS, have shown that this compound directly influences the expression of a wide array of genes and proteins. nih.gov These studies identified several novel genes and their protein products that are affected by treatment with 4-oxo metabolites of retinoic acid. researchgate.netnih.gov The regulated proteins include enzymes that catalyze the biotransformation of retinoids, corticosteroids, and antioxidants, as well as structural and transport proteins that are fundamental to skin homeostasis. researchgate.netnih.gov

A specific example of its effect on protein expression is the observed increase in the levels of cytokeratin 7 (CK-7) and cytokeratin 19 (CK-19) in human epidermal keratinocytes following treatment with this compound at a concentration of 1 µM. caymanchem.com This demonstrates a direct impact on the cytoskeletal components of epidermal cells. The collective findings indicate that this compound is an active modulator of molecular processes that govern the growth, differentiation, and inflammatory responses in skin cells. researchgate.net

Table 1: Gene and Protein Categories Regulated by this compound in Human Skin Cells

| Category | Description of Regulated Molecules | Cell Types Studied | Reference |

| Enzymes | Catalyze biotransformation of retinoids, corticosteroids, and antioxidants. | Normal Human Epidermal Keratinocytes (NHEKs), Dermal Fibroblasts | researchgate.net, nih.gov |

| Structural Proteins | Essential for cellular structure and skin homeostasis, including specific cytokeratins. | NHEKs, Dermal Fibroblasts | researchgate.net, nih.gov, caymanchem.com |

| Transport Proteins | Involved in molecular transport, crucial for maintaining cellular homeostasis. | NHEKs, Dermal Fibroblasts | researchgate.net, nih.gov |

Potential Role in Epidermal Regulation Beyond All-trans-Retinoic Acid

The role of this compound in the epidermis extends beyond simply being a metabolic byproduct of all-trans-retinoic acid (tRA). It is now understood to be a biologically active metabolite with its own distinct regulatory functions. researchgate.net Research has refuted the previous assumption that it is an inert end-product, showing instead that this compound has a biological function that can be independent of its parent molecule, tRA. researchgate.net

This independence is highlighted by its "strong and isomer-specific transcriptional regulatory activity" in both normal human epidermal keratinocytes and dermal fibroblasts. researchgate.netnih.gov This means that this compound does not necessarily require conversion back to or rely on the presence of tRA to exert its effects. Like tRA, this compound can bind to and activate nuclear retinoic acid receptors (RARs), including RARα, RARβ, and RARγ. caymanchem.comdrugbank.com This binding directly initiates the transcription of target genes, thereby regulating critical cellular processes involved in epidermal maintenance, such as proliferation and differentiation. researchgate.netcaymanchem.com

Table 2: Comparison of Historical vs. Current Understanding of this compound's Role

| Aspect | Historical View | Current Scientific Understanding | Reference |

| Biological Activity | Considered an inert catabolic end-product of all-trans-retinoic acid. | Functionally active metabolite with potent regulatory effects. | researchgate.net, nih.gov |

| Mechanism of Action | Primarily involved in the deactivation and clearance of tRA. | Acts as a direct ligand for RARs, independently regulating gene and protein expression. | researchgate.net, caymanchem.com |

| Role in Epidermis | A marker for tRA breakdown. | An active participant in modulating skin cell growth, differentiation, and homeostasis. | researchgate.net, nih.gov |

Analytical Methodologies for 4 Oxo Tretinoin Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 4-oxo-tretinoin, enabling the separation of its various isomers from each other and from other retinoids.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of this compound isomers. nih.govnih.gov Due to the structural similarity and potential for interconversion of retinoid isomers, robust chromatographic separation is critical to prevent inaccurate quantification. omicsonline.org Both normal-phase and reversed-phase HPLC methods have been successfully employed.

Reversed-phase HPLC, often utilizing C18 columns, is a common approach. nih.govjfda-online.com Gradient elution methods, where the mobile phase composition is changed over the course of the analysis, are frequently used to achieve optimal separation of multiple retinoid compounds, including this compound isomers, within a single run. nih.govnih.govumich.edu For instance, a gradient system with two coupled reversed-phase columns has been shown to effectively separate cis and trans isomers of tretinoin (B1684217) and their 4-oxo metabolites. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with the addition of an acid such as acetic acid or formic acid to improve peak shape and resolution. jfda-online.comumich.eduthermofisher.comthermofisher.com

Normal-phase HPLC has also been utilized, particularly for its ability to separate geometric isomers. nih.govspringernature.com One method employed a silica (B1680970) gel absorption column with a linear gradient of solvents containing n-hexane, 2-propanol, and glacial acetic acid to separate six retinoic acid isomers, including all-trans-4-oxo, 9-cis-4-oxo, and 13-cis-4-oxo-retinoic acid. nih.gov

The inherent instability of retinoids, which are susceptible to photodegradation and geometric isomerization, necessitates careful sample handling and protection from light throughout the HPLC analysis to ensure data integrity. omicsonline.orgumich.edu

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are attributed to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

UPLC methods have been developed for the analysis of multiple retinoids, including the metabolites of 9-cis-retinoic acid, such as 4-oxo-9-cis-retinoic acid. omicsonline.org While specific UPLC applications focusing solely on this compound are less commonly detailed in isolation, the principles and advantages of UPLC are directly applicable. The enhanced separation efficiency of UPLC is particularly beneficial for resolving the complex mixtures of retinoid isomers often found in biological samples. A UPLC-MS method has been successfully used for the estimation of multiple retinoids in human serum, demonstrating the feasibility of this technique for such analyses. omicsonline.org

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography is the gold standard for the sensitive and specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for the quantification of this compound and its isomers, even at the low endogenous levels found in biological samples. thermofisher.comnih.govresearchgate.netmdpi.com This technique involves the separation of analytes by LC, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion to a product ion. omicsonline.orgresearchgate.net

In a typical LC-MS/MS workflow for this compound, the compound is first separated from other components in the sample by HPLC or UPLC. The eluent from the LC column is then introduced into the mass spectrometer's ion source. For 4-oxo-retinoic acids, precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification. omicsonline.orgresearchgate.net For example, a transition of m/z 315.4 → 297 has been used for 4-oxo-retinoic acids. researchgate.net

This methodology has been successfully applied to determine the levels of various retinoids, including all-trans-4-oxo-retinoic acid and 13-cis-4-oxo-retinoic acid, in human plasma and serum. nih.govresearchgate.net

| Parameter | LC-MS/MS Method for 9-cis-retinoic acid and 4-oxo-9-cis-retinoic acid |

| Instrumentation | Liquid chromatography system coupled with a triple quadrupole mass spectrometer |

| Column | Chromolith Performance RP18 (100 × 4.6 mm) |

| Mobile Phase | Binary flow program with two mobile phases |

| Extraction | Liquid-liquid extraction |

| Ionization | Turbo ion source in negative polarity |

| Quantification | Multiple reaction monitoring (MRM) |

| m/z for 9-cis-retinoic acid | 299.4→255.2 |

| m/z for 4-oxo-9-cis-retinoic acid | 313.4→269.3 |

| Linearity Range (9-cis-RA) | 2.85-450.51 ng/mL |

| Linearity Range (4-oxo-9-cis-RA) | 2.33-180.57 ng/mL |

| Data from a study on the simultaneous estimation of 9-cis-retinoic acid and its metabolite 4-oxo-9-cis-retinoic acid in human plasma. omicsonline.org |

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI)

The choice of ionization source is a critical parameter in the development of LC-MS methods for this compound. The two most common atmospheric pressure ionization techniques are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).

APCI has been shown to be a robust and sensitive ionization method for retinoids. springernature.comnih.govresearchgate.netsciex.comnih.gov It is particularly effective for relatively non-polar compounds and is often less susceptible to matrix effects compared to ESI. researchgate.net In one method, an APCI source was used in positive ion mode for the determination of all-trans-4-oxo-retinoic acid and other retinoids in human plasma. researchgate.net

ESI is also widely used and can be operated in both positive and negative ion modes. omicsonline.orgthermofisher.comnih.govomicsonline.org For acidic molecules like this compound, which possesses a carboxylic acid group, negative mode ESI is often more sensitive than positive mode. omicsonline.orgomicsonline.org In this mode, the deprotonated molecule [M-H]⁻ is detected. For instance, in the analysis of 9-cis-retinoic acid and 4-oxo-9-cis-retinoic acid, negative mode ESI was found to be more sensitive, with dominant deprotonated ions at m/z 299.4 and 313.4, respectively. omicsonline.orgomicsonline.org

The selection between APCI and ESI can depend on the specific isomers being analyzed, the sample matrix, and the desired sensitivity. Some studies have tested both, finding APCI to provide a more stable signal and less matrix interference for retinoid analysis. researchgate.netnih.gov

| Ionization Technique | Polarity | Observed Ions for Retinoic Acids | Notes |

| APCI | Positive | [M+H]⁺ | Generally less susceptible to matrix effects. researchgate.net |

| ESI | Negative | [M-H]⁻ | Often more sensitive for acidic compounds like retinoic acids. omicsonline.orgomicsonline.org |

| ESI | Positive | [M+H]⁺ | Can be less sensitive than negative mode for retinoic acids. omicsonline.orgomicsonline.org |

| Comparison of common ionization techniques for the analysis of retinoic acids. |

Sensitivity and Selectivity Considerations for Endogenous Levels

Detecting and quantifying endogenous levels of this compound presents a significant analytical challenge due to its low physiological concentrations. nih.gov The total concentration of retinoic acids in human plasma is estimated to be around 4.9 ng/mL, with tretinoin (all-trans-retinoic acid) accounting for approximately 75% of this. omicsonline.org The remaining concentration is composed of other isomers and metabolites, including this compound.

Achieving the required sensitivity and selectivity necessitates highly optimized analytical methods. LC-MS/MS is the preferred technique for this purpose, as it can reach lower limits of quantification (LLOQ) in the sub-ng/mL range. thermofisher.comthermofisher.comnih.gov For example, a highly sensitive HPLC method with UV detection was developed with a quantification limit of 0.3 ng/ml for tretinoin, isotretinoin (B22099), and their 4-oxo metabolites in plasma. nih.gov Another LC-MS/MS method reported a lower limit of detection of 7 pg and a limit of quantification of 20 pg for all-trans-retinoic acid and 4-oxo-all-trans-retinoic acid. nih.gov

Selectivity is crucial to distinguish this compound from its isomers and other interfering substances in the biological matrix. sciex.com This is achieved through a combination of efficient chromatographic separation and the specificity of tandem mass spectrometry. nih.govsciex.com The use of a stable isotope-labeled internal standard is also a common practice to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. researchgate.net Careful sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are also employed to remove interfering matrix components and concentrate the analytes of interest. omicsonline.orgumich.edu

Spectroscopic and Electrochemical Detection Methods

The quantification and identification of this compound, a key metabolite of Tretinoin, rely on sensitive and specific detection methods. Given its structural characteristics, spectroscopic and electrochemical techniques are widely employed, often coupled with chromatographic separation.

Diode-Array Detection (DAD) and Ultraviolet (UV) Spectrophotometry

Diode-Array Detection (DAD) and Ultraviolet (UV) spectrophotometry are fundamental techniques for the analysis of retinoids, including this compound. These methods are based on the principle that the conjugated double bond system in the retinoid structure absorbs light in the UV-visible spectrum.

UV spectrophotometry is used to determine the concentration of retinoids in solution and to verify the identity of standards. portlandpress.com The maximum absorption wavelength (λmax) for retinoids like all-trans-retinoic acid is typically around 350 nm. iarc.frinnovareacademics.in For this compound and its isomers, identification is often confirmed by comparing their UV absorption spectra with those of authenticated synthetic reference compounds. nih.govnih.gov

In practice, DAD is frequently coupled with High-Performance Liquid Chromatography (HPLC). This combination allows for the simultaneous separation of various retinoids and their metabolites from a complex mixture, followed by their detection and quantification. acs.org The HPLC-DAD system provides spectral information for each peak in the chromatogram, aiding in peak identification and purity assessment. For instance, HPLC methods have been developed using UV detection at 350 nm to simultaneously measure Tretinoin, its isomers, and their 4-oxo metabolites in plasma. sigmaaldrich.com

Voltammetric and Other Electrochemical Approaches

Electrochemical methods offer a highly sensitive alternative for the detection of electroactive compounds like this compound. Voltammetric techniques, in particular, have been successfully applied to the analysis of retinoids. researchgate.net

The redox behavior of Tretinoin and its metabolites can be investigated using techniques such as cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.net These methods are often applied in conjunction with specialized electrodes, such as boron-doped diamond electrodes, which can enhance signal quality and sensitivity. researchgate.net

For analysis, various parameters are optimized to achieve the highest sensitivity for the anodic (oxidation) peak of the analyte. These parameters include the type of buffer solution, pH, accumulation potential, accumulation time, and voltammetric scan rate. researchgate.net Research on isotretinoin, a geometric isomer of tretinoin, demonstrated that DPV could achieve a limit of detection (LOD) as low as 15.3 nmol L⁻¹, the lowest reported for isotretinoin using an electroanalytical approach. researchgate.net The repeatability of such methods can be very high, with relative standard deviations (RSD) as low as 0.24% reported for multiple measurements. researchgate.net Capillary electrophoresis is another technique that has been utilized for the analysis of isotretinoin and its metabolites, including 4-oxo-isotretinoin (B12441823). scholarsresearchlibrary.com

Advanced Sample Preparation and Handling for Biological Matrices

The accurate analysis of this compound in biological samples such as serum, plasma, and cell extracts is critically dependent on the sample preparation and handling procedures. These steps are essential to extract the analyte, remove interfering substances, and prevent its degradation.

Extraction Protocols for Serum, Plasma, and Cell Extracts

Extraction of this compound and other retinoids from biological matrices typically involves liquid-liquid extraction (LLE), protein precipitation (PPT), or solid-phase extraction (SPE). iarc.fromicsonline.orgnih.gov

Liquid-Liquid Extraction (LLE): This is a common method where the sample, often after acidification to pH 3-4, is extracted with an organic solvent. iarc.fr A variety of solvents and mixtures have been used, including n-hexane, dichloromethane, diethyl ether, ethyl acetate, and isopropanol (B130326). sigmaaldrich.comiarc.fromicsonline.orgomicsonline.org For example, one protocol involves adding a mixture of ethyl acetate, n-hexane, and isopropanol to a plasma sample, followed by vortexing and centrifugation to separate the layers. omicsonline.orgomicsonline.org The organic layer containing the retinoids is then collected and evaporated to dryness before being reconstituted in the mobile phase for analysis. omicsonline.org

Protein Precipitation (PPT): This simpler method involves adding a solvent like isopropanol or acetonitrile to the serum or plasma sample. omicsonline.orgnih.gov This denatures and precipitates the bulk proteins, which can then be removed by centrifugation. The supernatant containing the analyte is then processed further. One straightforward protocol involves treating serum samples with three times their volume of isopropanol, drying the supernatant under a vacuum, and redissolving the residue in the HPLC solvent. nih.gov

Solid-Phase Extraction (SPE): SPE can be used as a clean-up step after initial extraction to remove remaining contaminants and concentrate the sample. iarc.fr

To account for analyte loss during these multi-step procedures, an internal standard, such as a deuterated analog or a related compound like acitretin, is typically added to the sample at the beginning of the extraction process. omicsonline.orgmedicaljournals.se

Table 1: Summary of Extraction Protocols for this compound and Related Retinoids

| Method | Biological Matrix | Key Reagents/Solvents | Brief Protocol | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Plasma | n-hexane, dichloromethane, 2-propanol | Acidification of plasma, followed by extraction with the solvent mixture. | iarc.fr, sigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl acetate, n-hexane, iso propyl alcohol (30:65:5, v/v/v) | Plasma (100 µL) is mixed with internal standard and buffer, then extracted with the solvent mixture. The organic layer is evaporated and reconstituted. | omicsonline.org, omicsonline.org |

| Protein Precipitation (PPT) | Serum, Cell Extracts | Isopropanol | Sample is treated with 3x volume of isopropanol, centrifuged, dried under vacuum, and reconstituted in HPLC solvent. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Blood, Serum | Diethyl ether, 1 M phosphate (B84403) buffer (pH 6.0) | Sample is mixed with internal standard, buffer, and diethyl ether. The mixture is shaken and centrifuged. The ether layer is removed and evaporated. | umich.edu |

Strategies to Mitigate Photo-degradation and Isomerization during Analysis

Retinoids, including this compound, are highly susceptible to degradation and isomerization when exposed to light, heat, and oxygen. iarc.frnih.gov Therefore, stringent precautions are necessary during all stages of sample handling and analysis to ensure the integrity of the analyte.

Key protective measures include:

Protection from Light: All experimental procedures, from sample preparation to analysis, should be conducted under subdued, non-actinic lighting, such as yellow or red light, or in a darkened room. iarc.fromicsonline.orgmedicaljournals.seumich.edu The use of amber-colored vials and tubes is also standard practice. omicsonline.org Studies have shown that tretinoin can undergo complete isomerization within seconds of light exposure in solution. science.govmdpi.com

Use of Antioxidants: To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) are often added to the sample at the beginning of the extraction process. iarc.friarc.fr

Temperature Control: Samples should be kept cold to minimize thermal degradation. This includes thawing samples in an ice-cold water bath and storing stock solutions and processed samples at low temperatures, typically -20°C or -50°C, often under an inert atmosphere like nitrogen or argon. iarc.fromicsonline.org

Rapid Processing: Samples should be processed and analyzed as quickly as possible to minimize the opportunity for degradation. nih.gov

The incorporation of tretinoin into formulations like liposomes has also been shown to reduce the rates of photodegradation and isomerization compared to simple ethanol (B145695) solutions. science.govmdpi.comnih.gov

Method Validation, Quantification Limits, and Reproducibility in Research

For research applications, analytical methods for this compound must be thoroughly validated to ensure they are reliable and reproducible. Validation assesses several key parameters, including linearity, sensitivity (limits of detection and quantification), accuracy, and precision. omicsonline.orgomicsonline.org

Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an assay. For this compound and its isomers, modern methods, particularly those using mass spectrometry, achieve very low detection limits. HPLC-MS/MS methods have reported LOQs for 4-oxo-9-cis-retinoic acid as low as 2.33 ng/mL in plasma. omicsonline.orgomicsonline.org Another highly sensitive method was able to quantify as little as 20 pg of 4-oxo-all-trans-retinoic acid on-column, corresponding to a concentration of 0.2 ng/mL in biological samples. nih.gov In contrast, methods using UV detection typically have higher limits, around 0.5 ng/mL. sigmaaldrich.com

Linearity: The linearity of a method is its ability to provide results that are directly proportional to the concentration of the analyte within a given range. For 4-oxo-9-cis-retinoic acid, a linear range of 2.33 ng/mL to 180.57 ng/mL has been established. omicsonline.orgomicsonline.org

Precision and Accuracy (Reproducibility): Precision measures the closeness of repeated measurements and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. For this compound analysis, methods demonstrate good reproducibility. Intra-day and inter-day precision values are typically below 15%. omicsonline.orgomicsonline.orgumich.edu For example, one HPLC method reported within-day CVs of 3.02–11.70% and day-to-day CVs of 0.01–11.34%. sigmaaldrich.com Accuracy, measured as percent recovery, is generally expected to be within 85-115%. Studies have reported extraction recoveries for retinoids ranging from approximately 75% to over 99%. innovareacademics.inmdpi.comnih.gov

Table 2: Performance Characteristics of Analytical Methods for this compound and Related Isomers

| Parameter | Method | Analyte | Value | Reference |

|---|---|---|---|---|

| Limit of Quantification (LOQ) | LC-MS/MS | 4-oxo-9-cis-retinoic acid | 2.33 ng/mL | omicsonline.org, omicsonline.org |

| LC-MS/MS | all-trans-4-oxo-retinoic acid | 0.2 ng/mL (20 pg on-column) | nih.gov | |

| HPLC-UV | Retinoic acids | 0.5 ng/mL | sigmaaldrich.com | |

| LC/MS/MS | all-trans-retinoic acid | 0.3 ng/mL (20 fmol) | nih.gov | |

| Linear Range | LC-MS/MS | 4-oxo-9-cis-retinoic acid | 2.33 - 180.57 ng/mL | omicsonline.org, omicsonline.org |

| LC/MS/MS | all-trans-retinoic acid | 20 fmol - 10 pmol | nih.gov | |

| Precision (Inter-day) | LC-MS/MS | 4-oxo-9-cis-retinoic acid | 11.3% (RSD) | omicsonline.org, omicsonline.org |

| HPLC-UV | Retinoic acids & metabolites | 0.01 - 11.34% (CV) | sigmaaldrich.com | |

| LC/MS/MS | all-trans-retinoic acid | 8.9 ± 1.0% (CV) | nih.gov | |

| Accuracy (Recovery) | LC-MS/MS | all-trans-retinoic acid | 75.6 - 81.6% | mdpi.com |

| HPLC | Retinol (B82714) | 95% | nih.gov |

Future Directions and Theoretical Perspectives in 4 Oxo Tretinoin Research

Deeper Elucidation of Stereoisomer-Specific Activities

The biological effects of retinoids are highly dependent on their three-dimensional structure. The 4-oxo metabolites of various retinoic acid isomers, including all-trans, 13-cis, and 9-cis, all exhibit biological activity, but this activity is isomer-specific. researchgate.netnih.gov Future research must focus on systematically dissecting these differences to understand their unique biological roles.

Studies have already shown that 4-oxo-all-trans-retinoic acid is a more potent dysmorphogen in rat embryo cultures than 4-oxo-13-cis-retinoic acid, highlighting that the stereochemistry of the polyene tail significantly impacts developmental effects. nih.gov In human skin cells, the 4-oxo metabolites of all-trans, 9-cis, and 13-cis retinoic acid each demonstrate strong and unique transcriptional regulatory activities, suggesting they may have distinct functions in skin homeostasis. nih.gov

A critical area of investigation is the comparative binding affinity and transactivation capacity of these stereoisomers for the different retinoic acid receptor (RAR) isotypes (α, β, γ). Detailed analyses have revealed that all-trans-4-oxo-retinoic acid can activate all three RARs, but with varying potency. It is a particularly potent activator of RARβ, with an EC50 value of 8 nM, compared to 33 nM for RARα and 89 nM for RARγ. nih.govcaymanchem.com This suggests a potential for RARβ-selective signaling. A comprehensive, side-by-side comparison of all major 4-oxo stereoisomers is needed to create a complete map of their receptor-specific activities.

Table 1: Comparative Biological Activities of 4-oxo-Tretinoin and Related Isomers

| Compound | Receptor Target | Activity Metric (EC50, nM) | Observed Effect | Reference |

|---|---|---|---|---|

| all-trans-4-oxo-Retinoic Acid | RARα | 33 | Transactivation of RARE-tk-Luc reporter | nih.govcaymanchem.com |

| all-trans-4-oxo-Retinoic Acid | RARβ | 8 | Transactivation of RARE-tk-Luc reporter | nih.govcaymanchem.com |

| all-trans-4-oxo-Retinoic Acid | RARγ | 89 | Transactivation of RARE-tk-Luc reporter | nih.govcaymanchem.com |

| all-trans-4-oxo-Retinoic Acid | - | N/A | More potent dysmorphogen than its 13-cis isomer in rat conceptus culture | nih.gov |

| 4-oxo-13-cis-Retinoic Acid | - | N/A | Induces differentiation in neuroblastoma cells | mdpi.com |

| all-trans-Retinoic Acid (Tretinoin) | RARβ | 9 | Transactivation of RARE-tk-Luc reporter | nih.gov |

Comprehensive Systems Biology Approaches to Map Interactomes and Pathways

To fully grasp the function of this compound, research must move beyond single gene or protein interactions toward a holistic, systems-level understanding. Systems biology approaches, such as genomics, proteomics, and transcriptomics, are essential for mapping the complex cellular networks modulated by this compound.

Initial studies using cDNA microarrays and proteomic analysis in human skin cells have provided a foundational map of genes and proteins influenced by 4-oxo-retinoic acid isomers. nih.gov These studies revealed that 4-oxo metabolites regulate genes involved in the biotransformation of retinoids and corticosteroids, as well as structural and transport proteins crucial for cellular homeostasis. nih.gov Similarly, gene expression profiling in human mammary epithelial cells showed that 4-oxo-retinol modulates pathways closely related to those affected by all-trans-retinoic acid. researchgate.net

Future work should aim to construct detailed interactome maps—comprehensive diagrams of all molecular interactions. This involves identifying not only the primary gene targets but also the downstream secondary and tertiary effectors that constitute the full this compound signaling pathway. A recent study in hematopoiesis pointed to a specific signaling axis, suggesting that 4-oxo-retinoic acid-mediated signaling through RARβ is vital for the maintenance of hematopoietic stem cells (HSCs). frontiersin.org Elucidating this and other context-specific pathways will be critical. Integrating multi-omics data will allow for the construction of predictive models of this compound activity in different cellular environments.

Investigation of Endogenous Physiological Roles Beyond Its Catabolic Conception

The long-held view of this compound as merely an inactive waste product has been definitively challenged. columbia.eduresearchgate.net Evidence now strongly supports its role as an active signaling molecule, prompting a re-evaluation of its endogenous physiological functions. While its formation from retinoic acid is a key step in retinoid clearance, the molecule itself possesses significant biological activity. nih.govfoodb.ca

Research has demonstrated that this compound is not only present in tissues but also exerts potent effects. In developmental biology, it has been shown to be a highly active modulator of positional specification in early embryos. nih.gov In preclinical cancer models, it inhibits the proliferation of breast cancer cells. caymanchem.com Furthermore, studies on male reproduction have revealed that all-trans-4-oxo-retinoic acid is at least as potent as tretinoin (B1684217) itself in inducing the differentiation of growth-arrested spermatogonia in vitamin A-deficient mice. nih.gov This finding strongly suggests a functional role in spermatogenesis that is independent of its precursor.

A key future direction is to explore these non-catabolic roles in a wider range of physiological systems. For instance, its role in maintaining hematopoietic stem cells via RARβ signaling suggests it may be a crucial regulator of stem cell niches. frontiersin.org Investigating its function in immunity, neural function, and metabolic regulation, where retinoids are known to be important, could uncover previously unrecognized homeostatic functions.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Ligand Design

Computational modeling offers a powerful, predictive framework for understanding how the chemical structure of this compound relates to its biological activity (Structure-Activity Relationship, SAR) and for designing novel, more effective therapeutic agents.

Molecular docking studies have already provided valuable insights. For example, computational models predict that the enzyme alcohol dehydrogenase 4 (ADH4) is well-suited to metabolize 4-oxo-retinol, suggesting a role in the synthesis of 4-oxo-retinoic acid. nih.gov Other docking studies have examined how retinoic acid and its metabolites fit into the active sites of cytochrome P450 enzymes, which are responsible for their conversion, and the ligand-binding pockets of RARs. nih.govwjpsonline.com These models are foundational for understanding the selectivity and affinity of this compound for its protein targets.

The principles of SAR are actively being used in retinoid research. For instance, the design of new retinoid analogues with modifications at the C4 position of the cyclohexenyl ring is a direct strategy to protect the molecule from oxidation to its 4-oxo form, thereby altering its activity profile. researchgate.net Future computational work should focus on building predictive SAR models for this compound and its isomers. By systematically modifying the structure in silico—for example, altering the polyene chain or the cyclohexenyl ring—and predicting the resulting change in RAR binding and activation, researchers can identify key structural motifs. This knowledge can then guide the rational design of novel ligands with enhanced potency, receptor selectivity, or improved metabolic stability for potential therapeutic applications.

Exploration of this compound's Role in Specific Physiological and Pathophysiological Contexts (Preclinical)

Translating our fundamental understanding of this compound into a therapeutically relevant context requires focused preclinical investigation across a range of disease models. Existing research provides a strong basis for these future explorations.

Oncology: this compound has demonstrated anti-cancer properties. It inhibits the proliferation of MCF-7 human breast cancer cells and can induce differentiation in HL-60 leukemia cells, although it is less effective than tretinoin in the latter. caymanchem.comdrugbank.com Notably, 4-oxo-13-cis-retinoic acid induces neurite outgrowth and arrests proliferation in neuroblastoma cell lines, with a more pronounced effect in MYCN-amplified (MNA) cells, suggesting a potential therapeutic niche. mdpi.com Future preclinical studies should evaluate its efficacy in in vivo models of these cancers.

Dermatology: As an active metabolite in human keratinocytes and fibroblasts, this compound is a key player in skin biology. nih.gov Its specific transcriptional signature suggests it could be harnessed for treating skin disorders where cellular growth and differentiation are dysregulated.